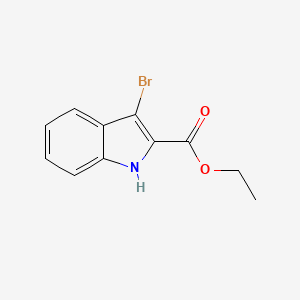

ethyl 3-bromo-1H-indole-2-carboxylate

概述

描述

Ethyl 3-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the third position and an ethyl ester group at the second position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate typically involves the bromination of ethyl indole-2-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the third position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, yielding different indole derivatives.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

Antiviral Activity

Research has demonstrated that indole derivatives, including ethyl 3-bromo-1H-indole-2-carboxylate, exhibit significant antiviral properties. For instance, derivatives of indole-2-carboxylic acid have been identified as effective inhibitors of HIV-1 integrase, a crucial enzyme in the HIV replication cycle. These compounds show promising activity by interfering with the strand transfer process essential for viral integration into host DNA .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The presence of bromine in its structure may enhance its reactivity towards microbial targets.

Structure-Activity Relationship Studies

A series of studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the C3 position of the indole core have been shown to improve interactions with biological targets, leading to increased potency against integrase inhibitors. For example, specific substituents at this position have resulted in derivatives with IC values significantly lower than those of the parent compound .

| Compound | Modification | IC (μM) |

|---|---|---|

| This compound | None | - |

| Derivative 4a | 2-Methoxyphenyl at C3 | 10.06 |

| Derivative 4b | 3-Methoxyphenyl at C3 | 15.70 |

Safety and Toxicity Assessments

While exploring its applications, safety assessments have indicated that this compound poses certain health risks, including acute toxicity upon ingestion or skin contact . Understanding these hazards is crucial for developing safe handling protocols in laboratory and industrial settings.

作用机制

The mechanism of action of ethyl 3-bromo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Ethyl 1H-indole-2-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-1H-indole: Lacks the ethyl ester group, which may affect its solubility and reactivity.

Ethyl 5-bromo-1H-indole-2-carboxylate: Bromine atom at a different position, leading to different reactivity and biological activity.

Uniqueness: Ethyl 3-bromo-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and biological properties

生物活性

Ethyl 3-bromo-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, exhibiting a broad spectrum of biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the third position of the indole ring and an ethyl ester functional group at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 268.11 g/mol .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a low minimum inhibitory concentration (MIC) against MRSA, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 0.98 |

| MRSA (ATCC 43300) | <1 |

| Escherichia coli | Inactive |

| Candida albicans | Moderate |

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves interaction with cellular pathways that regulate cell proliferation and apoptosis .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| HeLa | <15 |

| MCF-7 | <12 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromine atom and the ester group play crucial roles in modulating its binding affinity to enzymes and receptors involved in disease processes. For instance, studies have shown that the compound can inhibit tubulin polymerization, which is vital for cancer cell division .

Synthesis and Research Applications

This compound serves as an essential building block in organic synthesis. Its reactivity allows for the development of more complex indole derivatives, which are valuable in drug discovery and material science. The compound's versatility in chemical transformations enhances its potential applications in medicinal chemistry.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Antibacterial Efficacy : A study highlighted its effectiveness against MRSA strains, emphasizing its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Research demonstrated that derivatives of this compound significantly inhibited the proliferation of cancer cells, suggesting pathways for further drug development aimed at treating malignancies .

常见问题

Basic Questions

Q. What are the common synthetic routes for ethyl 3-bromo-1H-indole-2-carboxylate?

this compound is typically synthesized via halogenation or functionalization of indole precursors. For example:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A brominated indole derivative (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) can react with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF solvent mixtures with CuI catalysis, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) .

- Condensation reactions: Ethyl 3-formyl-1H-indole-2-carboxylate (a precursor) can undergo nucleophilic substitution with hydantoin, rhodanine, or barbituric acid derivatives to form analogues like aplysinopsin .

Q. How is this compound characterized spectroscopically?

Key methods include:

- H and C NMR : To confirm substituent positions and structural integrity. For example, H NMR can resolve indole protons and ester groups, while C NMR identifies carbonyl and bromine-substituted carbons .

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 427.0757) .

- TLC : To monitor reaction progress (e.g., R = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What purification techniques are effective for this compound?

- Flash column chromatography : Using ethyl acetate/hexane gradients (e.g., 70:30 ratio) to isolate products with >95% purity .

- Recrystallization : Suitable for solid derivatives (e.g., 2-methylallyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate recrystallizes as a pink solid with a defined melting point of 51–54°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Design of Experiments (DoE) : Apply statistical modeling to variables (e.g., temperature, catalyst loading, solvent ratios) to maximize yield and minimize side reactions. Flow chemistry systems allow precise control over reaction parameters (e.g., Omura-Sharma-Swern oxidation in continuous flow) .

- Catalyst screening : Test alternatives to CuI (e.g., Pd or Ru catalysts) for cross-coupling reactions to reduce byproducts .

Q. How to resolve contradictions in spectral data during characterization?

- Multi-technique validation : Cross-check NMR, HRMS, and X-ray crystallography (if available). For example, crystallographic data (e.g., ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate) can resolve ambiguities in stereochemistry or substituent positioning .

- Dynamic NMR : To detect conformational changes or tautomerism in solution .

Q. What strategies enable multi-step functionalization of this compound?

- Stepwise substitution : Introduce substituents sequentially. For example, bromine at C3 can be replaced via Suzuki-Miyaura coupling, while the ester group at C2 is hydrolyzed to a carboxylic acid for further derivatization .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily block reactive sites during synthesis .

Q. How to handle hazardous intermediates or byproducts during synthesis?

- Waste segregation : Separate halogenated byproducts (e.g., brominated intermediates) and transfer to certified waste management facilities to comply with environmental regulations .

- In-line quenching : Neutralize reactive intermediates (e.g., excess brominating agents) immediately using sodium thiosulfate or aqueous bicarbonate .

Q. What experimental designs are suitable for studying the reactivity of this compound in heterocyclic systems?

属性

IUPAC Name |

ethyl 3-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJWEOYWZOGNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405810 | |

| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-45-7 | |

| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Bromoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。